molecular formula C17H15ClN2O B12023543 (3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol CAS No. 618441-82-0

(3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol

Cat. No.: B12023543
CAS No.: 618441-82-0
M. Wt: 298.8 g/mol
InChI Key: BNXIVHARTOHYBV-UHFFFAOYSA-N
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Description

(3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, a tolyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol typically involves the reaction of 4-chlorobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by reduction to yield the final product. The reaction conditions often include the use of solvents such as methanol and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound to its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

(3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: (3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol is unique due to its specific combination of a pyrazole ring with chlorophenyl and tolyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

618441-82-0

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

[3-(4-chlorophenyl)-1-(2-methylphenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C17H15ClN2O/c1-12-4-2-3-5-16(12)20-10-14(11-21)17(19-20)13-6-8-15(18)9-7-13/h2-10,21H,11H2,1H3

InChI Key

BNXIVHARTOHYBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CO

Origin of Product

United States

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